N-cyclopropyl-3-(methylamino)propanamide hydrochloride
Description
N-Cyclopropyl-3-(methylamino)propanamide hydrochloride is a small organic molecule characterized by a cyclopropyl group attached to the amide nitrogen and a methylamino substituent at the third carbon of the propanamide backbone. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 g/mol (calculated from ).
Properties
IUPAC Name |
N-cyclopropyl-3-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSCKGEDSCKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group, which is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. The presence of the methylamino group may contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.
- Receptor Activation : The compound has been shown to activate specific receptors involved in inflammatory responses. For instance, it acts as an agonist for the formyl peptide receptor 2 (FPR2), which plays a critical role in mediating immune responses and inflammation .
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, although detailed IC50 values remain to be fully characterized.
Case Study Analysis
- Anti-inflammatory Activity : In vitro studies with LPS-stimulated rat primary microglial cells demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a promising application in treating neuroinflammatory conditions .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier was assessed using human cerebral microvascular endothelial cells (hCMEC/D3). Results indicated good permeation rates, supporting its potential use in central nervous system disorders .
Comparative Biological Activity Data
The following table summarizes the biological activity data for this compound compared with other related compounds.
| Compound Name | Receptor Activation | Cytotoxicity IC50 (µM) | Anti-inflammatory Efficacy (%) |
|---|---|---|---|
| This compound | FPR2 Agonist | TBD | Significant reduction in IL-1β and TNF-α |
| Compound A | FPR1 Agonist | 25 | Moderate |
| Compound B | FPR2 Antagonist | 15 | Low |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopropyl and methylamino groups can significantly influence the biological activity of the compound. For instance, substituents on the aromatic rings have been shown to enhance receptor affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclopropyl-3-(piperazin-1-yl)propanamide Dihydrochloride (CAS 1311318-04-3)
- Structural Differences: The methylamino group in the target compound is replaced with a piperazine ring, introducing two additional nitrogen atoms and increasing molecular complexity.
- Physicochemical Properties: The dihydrochloride salt form enhances solubility in aqueous media compared to the monohydrochloride form of the target compound. Molecular weight: 270.2 g/mol (vs. 190.67 g/mol for the target) .
- Applications : Used in high-throughput screening for kinase inhibitors due to the piperazine moiety’s ability to engage in hydrogen bonding with active sites .
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-cyclopropyl-3-(methylthio)propanamide
- Structural Differences: Incorporates a thiazole ring and a methylthio (-SMe) group instead of the methylamino (-NHMe) group. The pyridinyl-thiazole system enhances aromatic stacking interactions.
- Synthetic Utility: Intermediate in agrochemical synthesis (e.g., thiazole-based pesticides). The sulfur atom in the methylthio group may influence metabolic stability compared to the nitrogen in methylamino .
N-Methyl-3-(methylamino)propanamide Hydrochloride (CAS 57180-63-9)
- Structural Differences : Replaces the cyclopropyl group with a methyl group, reducing steric hindrance and altering lipophilicity.
- Physicochemical Properties : Lower molecular weight (164.63 g/mol ) and higher hydrophilicity due to the absence of the cyclopropyl ring. Purity: ≥99% (industrial grade) .
(RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide (USP Prilocaine Related Compound B)
- Structural Differences: Features a 4-methylphenyl group and a propylamino chain, differing in both aromatic substitution and alkyl chain length.
- Regulatory Context : Identified as an impurity in prilocaine hydrochloride formulations. The extended alkyl chain (propyl vs. methyl) may prolong metabolic half-life but increase risk of off-target effects .
N-(3-Chloro-2-methylphenyl)-2-[(2-methylpropyl)amino]propanamide Hydrochloride (CAS 7143-35-3)
- Structural Differences: Contains a chloro-methylphenyl group and a branched 2-methylpropylamino substituent.
Data Table: Key Comparative Metrics
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| N-Cyclopropyl-3-(methylamino)propanamide HCl | 1121527-41-0 | C₈H₁₅ClN₂O | 190.67 | Cyclopropyl, methylamino | Medicinal chemistry scaffold |
| N-Cyclopropyl-3-(piperazin-1-yl)propanamide diHCl | 1311318-04-3 | C₁₀H₂₁Cl₂N₃O | 270.2 | Piperazine | Kinase inhibitor screening |
| N-Methyl-3-(methylamino)propanamide HCl | 57180-63-9 | C₅H₁₃ClN₂O | 164.63 | Methyl, methylamino | Pharmaceutical intermediate |
| USP Prilocaine Related Compound B | N/A | C₁₃H₂₀N₂O₂ | 200.31 | 4-Methylphenyl, propylamino | Impurity in anesthetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
